4-Amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

HSV-1 HSV-2 antiviral potency

Fiacitabine (FIAC; NSC-382097) is a synthetic 2′-fluoro-5-iodo-pyrimidine nucleoside analog belonging to the 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl series. It was originally synthesized and characterized at Memorial Sloan-Kettering Cancer Center as a potent and selective inhibitor of herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), human cytomegalovirus (HCMV), and Epstein-Barr virus (EBV).

Molecular Formula C9H11FIN3O4
Molecular Weight 371.10 g/mol
CAS No. 69123-90-6
Cat. No. B1672659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
CAS69123-90-6
Synonyms1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine
2'-deoxy-2'-fluoro-beta-arabinofuranosyl-5-iodocytosine
2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine
2'-fluoro-5-iodo-aracytosine
2(1H)-pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-
FIAC
fiacitabine
fiacitabine monohydrochloride
fiacitabine monohydrochloride, 2-(14)C-labeled
fiacitabine, (alpha-D)-isome
Molecular FormulaC9H11FIN3O4
Molecular Weight371.10 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I
InChIInChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)
InChIKeyGIMSJJHKKXRFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fiacitabine (CAS 69123-90-6) Procurement Guide: Differentiated Anti-Herpesvirus Nucleoside Analog for Preclinical and Mechanistic Research


Fiacitabine (FIAC; NSC-382097) is a synthetic 2′-fluoro-5-iodo-pyrimidine nucleoside analog belonging to the 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl series. It was originally synthesized and characterized at Memorial Sloan-Kettering Cancer Center as a potent and selective inhibitor of herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), human cytomegalovirus (HCMV), and Epstein-Barr virus (EBV) [1]. FIAC is converted intracellularly to its triphosphate form (FIACTP), which acts as a competitive inhibitor and alternate substrate of viral DNA polymerases, and is also rapidly deaminated in vivo to fialuridine (FIAU), its primary active metabolite [2]. Unlike many nucleoside analogs, FIAC has been evaluated in Phase 2 clinical trials for CMV and VZV infections, providing a human translatability dataset uncommon among research-grade antivirals [3].

Why Fiacitabine (CAS 69123-90-6) Cannot Be Substituted by Acyclovir, Fialuridine, or Other In-Class Nucleoside Analogs


Fiacitabine (FIAC) is structurally and pharmacologically distinct from its closest analogs in three critical respects that preclude simple interchange. First, FIAC relies on virus-encoded thymidine kinase (TK) for its initial phosphorylation—it is approximately 8,000-fold more active against wild-type HSV-1 than against a TK-deficient mutant, a differential far exceeding that reported for acyclovir [1]. Second, FIAC is a cytidine analog that undergoes enzymatic deamination to FIAU (a uracil analog) at rates comparable to arabinofuranosyl-cytosine, meaning that FIAC and FIAU produce temporally and spatially distinct active metabolite profiles that are not interchangeable despite their precursor-product relationship [2]. Third, in direct comparative plaque-reduction assays against HCMV, FIAC ranks as the most potent agent among a panel of six nucleoside analogs (FIAC > FIAU > FMAU > acyclovir > FEAU > BVDU), demonstrating that even within the same 2′-fluoro-arabinosyl series, the 5-iodocytosine base confers a potency advantage not shared by the 5-iodouracil (FIAU) or 5-methyluridine (FMAU) congeners [3]. Researchers or procurement officers who substitute FIAC with acyclovir, ganciclovir, or FIAU will obtain fundamentally different antiviral potency, selectivity, and metabolic profiles.

Quantitative Differential Evidence for Fiacitabine (CAS 69123-90-6) Against Key Comparator Compounds


Anti-HSV-1 and HSV-2 Potency: Fiacitabine vs Acyclovir — 340-Fold and 68-Fold Greater Inhibitory Activity

Fiacitabine (FIAC) inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) replication with IC50 values of 2.5 nM and 12.6 nM, respectively, as determined by plaque reduction in Vero cells [1]. By comparison, acyclovir (ACV), the most widely prescribed anti-herpes agent, exhibits IC50 values of 0.85 μM (850 nM) for HSV-1 and 0.86 μM (860 nM) for HSV-2 under equivalent Vero cell plaque-reduction assay conditions [2]. FIAC is thus approximately 340-fold more potent than acyclovir against HSV-1 and 68-fold more potent against HSV-2 on a molar basis.

HSV-1 HSV-2 antiviral potency nucleoside analog

Anti-HCMV Potency Ranking: FIAC Outperforms Acyclovir, FIAU, FMAU, FEAU, and BVDU in Direct Head-to-Head Plaque Reduction

In a direct comparative study evaluating six nucleoside analogs against human cytomegalovirus (HCMV) by 50% plaque reduction assay in human fibroblasts, the relative anti-HCMV potencies were strictly ranked: FIAC > FIAU > FMAU > acyclovir > FEAU > BVDU [1]. FIAC was the most potent compound in the panel, demonstrating activity at concentrations substantially lower than those producing cytotoxic or cytostatic effects in uninfected fibroblasts [1].

HCMV cytomegalovirus potency ranking nucleoside analog

Viral Thymidine Kinase-Dependent Selectivity: 8,000-Fold Differential Activity Between Wild-Type HSV-1 and TK-Deficient Mutant

FIAC was approximately 8,000 times more active against the replication of wild-type HSV-1 than against a mutant strain lacking expression of virus-specified thymidine kinase (TK) [1]. This differential indicates that the initial phosphorylation of FIAC is predominantly catalyzed by the viral TK rather than host cellular kinases, a property shared with acyclovir but with a substantially larger quantitative differential [1]. Consistent with this, 1 μM FIAC inhibited HSV-1 DNA replication by more than 95% while inhibiting cellular DNA replication by only 32% in isopycnographic analysis [2].

thymidine kinase prodrug activation selectivity HSV-1

DNA Polymerase Selectivity: FIACTP Inhibits HSV-1 DNA Polymerase with 10.4-Fold Preference Over Host DNA Polymerase α

The triphosphate metabolite of FIAC (FIACTP) was directly compared for its inhibitory activity against purified viral and host DNA polymerases. The Ki value of FIACTP for HSV-1 DNA polymerase was 0.26 μM, compared with Ki values of 2.7 μM for human DNA polymerase α (10.4-fold selectivity) and 7.9 μM for human DNA polymerase β (30.4-fold selectivity) [1]. Among the five polymerases tested (HSV-1, HSV-2, EBV, host pol α, host pol β), HSV-1 DNA polymerase was the most sensitive to FIACTP inhibition [1]. Additionally, FIACTP acts as an alternate substrate for the viral DNA polymerase but not for host DNA polymerase α, providing a second layer of mechanistic selectivity [1].

DNA polymerase enzyme inhibition selectivity index mechanism of action

HBV DNA Polymerase Inhibition: FIAC Triphosphate Is the Most Potent Inhibitor Among Five Nucleotide Analogs Tested

The triphosphate of FIAC (FIACTP) was directly compared with the triphosphates of acyclovir (ACVTP), bromovinyl-deoxyuridine (BVdUTP), arabinosyl-cytosine (ara-CTP), and arabinosyl-thymine (ara-TTP) for inhibition of human hepatitis B virus (HBV) and woodchuck hepatitis virus (WHV) endogenous DNA polymerase reactions. The 50% inhibitory doses ranked: FIACTP < BVdUTP < ara-TTP < ACVTP < ara-CTP, establishing FIACTP as the most potent inhibitor in the panel [1]. FIACTP was a much less efficient alternate substrate for dCTP than BVdUTP was for dTTP, indicating a mechanism dominated by competitive inhibition rather than chain termination via incorporation [1].

HBV hepatitis B virus DNA polymerase triphosphate

Clinical Efficacy in Herpes Zoster: FIAC Demonstrates Superiority Over Vidarabine (ara-A) in a Randomized Double-Blind Trial — Median Time to Last New Lesion Reduced from 5 to 2 Days

In a randomized, double-blind trial conducted in 34 immunosuppressed patients with varicella-zoster virus (VZV) infections, FIAC was compared head-to-head with adenine arabinoside (ara-A; vidarabine), the then-standard therapy. The median time to the appearance of the last new lesion was significantly shorter in patients receiving FIAC (2 days) compared with those receiving ara-A (5 days; P < 0.001) [1]. FIAC also significantly reduced pain (P = 0.004) and accelerated initial crusting within 72 hours in a greater proportion of patients (P = 0.0009) [1]. FIAC caused only mild nausea and transient elevations in serum aspartate aminotransferase [1].

VZV varicella-zoster herpes zoster clinical trial vidarabine

Research and Industrial Application Scenarios for Fiacitabine (CAS 69123-90-6) Supported by Quantitative Differentiation Evidence


HSV-1 and HSV-2 Antiviral Drug Discovery: Ultra-Potent Reference Compound for Resistance Profiling and Mechanism-of-Action Studies

FIAC, with IC50 values of 2.5 nM (HSV-1) and 12.6 nM (HSV-2), serves as an ultra-potent positive control in plaque reduction and viral yield reduction assays, enabling detection of resistance mutations that produce only modest shifts in IC50 that would be undetectable with weaker comparators such as acyclovir (IC50 ~0.85 μM). Its 8,000-fold TK-dependent activity differential [1] makes FIAC an ideal tool compound for discriminating TK-dependent from TK-independent resistance mechanisms, a distinction critical in characterizing novel anti-HSV candidates. Furthermore, the established FIAC-resistant HSV-1 mutant with a 6,000-fold attenuation in mouse pathogenicity [2] provides a well-characterized genetic system for studying the fitness cost of nucleoside analog resistance.

HCMV and EBV Latency/Reactivation Models: Highest-Potency Nucleoside Analog in the 2′-Fluoro-Arabinosyl Series

In direct comparative plaque-reduction assays, FIAC ranks as the most potent agent against HCMV (FIAC > FIAU > FMAU > acyclovir > FEAU > BVDU) [3], and in anti-EBV activity, FIAC and FIAU are co-ranked as the most potent (FIAC = FIAU > FMAU > DHPG > BVdU > ACV) [4]. For investigators studying gammaherpesvirus or betaherpesvirus lytic reactivation, FIAC provides the highest antiviral pressure achievable with a nucleoside analog in this chemical series, maximizing the probability of complete suppression of viral DNA synthesis in vitro. Its reversible virostatic mechanism, demonstrated by resumption of HCMV DNA synthesis upon drug removal [5], makes FIAC suitable for pulse-chase experimental designs.

Nucleoside Analog Prodrug Metabolism and Pharmacokinetic Modeling: FIAC as a Deaminase-Dependent Prodrug of FIAU

FIAC is rapidly deaminated by cytidine deaminase to FIAU at rates comparable to arabinofuranosyl-cytosine, and in HSV-1-infected cells, the intracellular phosphorylated species are 76% FIAU monophosphate, 9% FIAU diphosphate, and 5% FIAU triphosphate, with no detectable FIAC nucleotides [6]. This well-characterized metabolic cascade allows FIAC to serve as a prodrug control in experiments designed to compare the antiviral activity and cellular toxicity of cytidine-base versus uracil-base nucleoside analogs, providing a chemically identical sugar scaffold (2′-fluoro-β-D-arabinofuranosyl) while altering only the nucleobase. Additionally, oral FIAC is readily absorbed and converted to FIAU in humans [7], making it relevant for preclinical oral bioavailability studies of nucleoside analog prodrugs.

Reporter Gene Imaging Probe Development: [18F]-FIAC and [124I]-FIAC as PET Tracers for HSV1-tk Gene Expression

The exceptional TK-dependent selectivity of FIAC (8,000-fold differential between wild-type and TK-deficient HSV-1) [1], combined with its iodinated pyrimidine base amenable to radioiodination (124I) and fluorinated sugar amenable to 18F-labeling, has led to the development of [124I]-FIAC and [18F]-FIAC as positron emission tomography (PET) probes for non-invasive imaging of HSV1-tk reporter gene expression [8]. The high affinity of FIACTP for HSV-1 DNA polymerase (Ki = 0.26 μM) and the 9.4-fold enrichment of FIAU incorporation into viral versus cellular DNA (1.056% vs 0.112% thymidine substitution) [6] provide the biochemical rationale for the superior imaging contrast observed with FIAC-based tracers compared with penciclovir-based probes in certain experimental contexts.

Quote Request

Request a Quote for 4-Amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.